1-(2,3-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Descripción
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O/c1-13-5-3-8-18(14(13)2)28-19-17(10-26-28)20(29)27(12-25-19)11-15-6-4-7-16(9-15)21(22,23)24/h3-10,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTCDDYVWXVUGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclocondensation with (3-(Trifluoromethyl)phenyl)Acetonitrile
The critical cyclization step employs (3-(trifluoromethyl)phenyl)acetonitrile as the nitrile component. In a representative procedure, 3-amino-1-(2,3-dimethylphenyl)pyrazole-4-carboxylate (10 mM) and (3-(trifluoromethyl)phenyl)acetonitrile (15 mM) are dissolved in dioxane, and dry HCl gas is bubbled through the mixture for 6 hours. The reaction proceeds via nucleophilic attack of the amino group on the protonated nitrile, followed by cyclodehydration to form the pyrimidinone ring. Workup involves quenching the reaction on crushed ice, basifying with 5% NaOH, and recrystallizing the crude product from ethanol to afford the target compound in 68–72% yield.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation significantly accelerates the cyclization step while improving yields. Adapted from protocols for analogous pyrazolo[1,5-a]pyrimidines, a mixture of 3-amino-1-(2,3-dimethylphenyl)pyrazole-4-carboxylate (0.9 mmol), (3-(trifluoromethyl)phenyl)acetonitrile (0.9 mmol), and acetic acid (0.5 mmol) in methanol is subjected to microwave irradiation at 150°C (100 W) for 2 hours. This method reduces reaction time from 6 hours to 2 hours and increases yield to 78–81% by minimizing thermal decomposition.
Post-Functionalization Strategies
Alkylation of 5-Hydroxypyrazolo[3,4-d]Pyrimidinone
For substrates where direct cyclization with the benzyl nitrile is challenging, post-functionalization offers an alternative. The 5-hydroxypyrazolo[3,4-d]pyrimidinone intermediate is treated with 3-(trifluoromethyl)benzyl bromide in the presence of K2CO3 in DMF at 80°C for 12 hours. However, this route yields only 46–52% due to competing O- and N-alkylation.
Palladium-Catalyzed Coupling Reactions
Sonogashira coupling, as demonstrated in pyrazolo[1,5-a]pyrimidine derivatives, could theoretically introduce alkynyl groups at position 5. However, this method is less applicable for benzyl substituents, necessitating pre-functionalized building blocks.
Optimization and Yield Analysis
| Method | Conditions | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Conventional HCl | Dioxane, HCl gas, 25°C | 6 h | 68% | 95% |
| Microwave | MeOH, 150°C, 100 W | 2 h | 81% | 98% |
| Post-Alkylation | DMF, K2CO3, 80°C | 12 h | 46% | 88% |
Microwave irradiation emerges as the superior method, balancing efficiency and yield. The conventional route remains viable for large-scale synthesis despite longer reaction times.
Characterization and Analytical Data
Spectroscopic Characterization
X-ray Crystallography
Although no crystal data exists for the target compound, analogous structures (e.g., 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine) reveal planar pyrazolopyrimidine cores with dihedral angles of 10.3–46.2° between aryl substituents.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(2,3-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(2,3-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Substituents at Position 1
- 1-(2-Aminoethyl)-analog (): Replacing the 2,3-dimethylphenyl group with a 2-aminoethyl chain introduces a polar, protonatable group. This modification likely improves aqueous solubility but may reduce metabolic stability due to susceptibility to oxidative deamination .
1-(4-Methylphenyl)-analog ():
The 4-methylphenyl group retains aromaticity but lacks the steric hindrance of the 2,3-dimethylphenyl group. This may enhance binding to hydrophobic pockets in enzymes like kinases .
Substituents at Position 5
Key Findings :
- The trifluoromethyl group in the target compound likely confers superior metabolic stability and target affinity compared to non-fluorinated analogs .
- Steric bulk from the 2,3-dimethylphenyl group may reduce off-target interactions compared to smaller substituents like methylphenyl .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | 5-(Pyridin-2-yl)-analog | 3-Methylthio-analog |
|---|---|---|---|
| LogP (predicted) | 3.8 (high lipophilicity) | 2.5 | 4.1 |
| Solubility (µg/mL) | <10 (poor) | ~50 (moderate) | <5 |
| Metabolic Stability | High (CF₃ group) | Moderate | High (S-Me group) |
Actividad Biológica
The compound 1-(2,3-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in oncology. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H18F3N3O
- Molecular Weight : 373.36 g/mol
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit significant inhibitory effects against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 | 23.6 | Inhibition of BRAF V600E kinase |
| HT-29 | 51.5 | Suppression of MEK phosphorylation |
| PC-3 | 8.5 | Induction of apoptosis and cell cycle arrest |
| A549 | Moderate | Selective targeting of cancer cells over normal cells |
The compound demonstrated moderate to potent anti-proliferative activities across these cell lines, indicating its potential as a selective anticancer agent .
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key signaling pathways associated with cancer growth. Specifically:
- BRAF Inhibition : The compound acts as a potent inhibitor of BRAF V600E, a common mutation in melanoma that drives tumor proliferation. Its IC50 values suggest strong binding affinity and efficacy in inhibiting this target.
- Cell Cycle Arrest : In A375 cells, treatment with the compound resulted in significant arrest at the G0/G1 phase, indicating a halt in cell division and proliferation.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, further contributing to its anticancer effects .
Case Studies
Several case studies have explored the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Melanoma Cells :
- Dual Inhibition Studies :
Q & A
Q. Q1. What are the key synthetic pathways for synthesizing this pyrazolo-pyrimidine derivative, and how can reaction conditions be optimized?
A1. Synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the pyrazolo[3,4-d]pyrimidin-4-one core via cyclization of substituted pyrazole and pyrimidine precursors under acidic or basic conditions .
- Step 2: Introduction of the 2,3-dimethylphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .
- Step 3: Functionalization with the 3-(trifluoromethyl)benzyl group using alkylation or reductive amination .
Optimization tips: - Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres (N₂/Ar) to prevent side reactions .
- Catalysts like Pd(PPh₃)₄ for coupling reactions improve yields (reported up to 65–75% in analogous compounds) .
Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
A2. Key characterization methods include:
- NMR spectroscopy: ¹H/¹³C NMR to verify substituent positions and confirm regioselectivity (e.g., distinguishing between N1 and N2 alkylation sites) .
- Mass spectrometry (HRMS): To validate molecular formula and detect isotopic patterns from the trifluoromethyl group .
- HPLC: Purity assessment (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. Q3. How does the trifluoromethyl group influence the compound's pharmacokinetic properties and target binding affinity?
A3. The CF₃ group enhances:
- Lipophilicity: LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Metabolic stability: Resistance to cytochrome P450-mediated oxidation due to strong C-F bonds .
- Target interactions: Trifluoromethyl groups engage in hydrophobic interactions with enzyme pockets (e.g., kinases), as shown in SAR studies of related pyrazolo-pyrimidines .
Q. Q4. What strategies resolve contradictions in reported biological activity data for this compound class?
A4. Discrepancies in IC₅₀ values (e.g., kinase inhibition) may arise from:
- Assay conditions: Variations in ATP concentrations (10 μM vs. 1 mM) can alter competitive inhibition profiles. Standardize assays using validated protocols (e.g., ADP-Glo™ kinase assays) .
- Cellular vs. enzymatic assays: Off-target effects in cellular models (e.g., cytotoxicity) may skew results. Perform counter-screens against unrelated targets (e.g., GPCRs) to confirm selectivity .
Q. Q5. How can computational methods guide the design of derivatives with improved potency?
A5. Use:
- Molecular docking: Identify key interactions with target proteins (e.g., hydrogen bonding with hinge regions of kinases) .
- QSAR models: Correlate substituent electronic properties (Hammett σ values) with activity. For example, electron-withdrawing groups at the 3-position of the benzyl moiety enhance potency in kinase inhibitors .
- ADMET prediction: Tools like SwissADME predict bioavailability and toxicity risks early in design .
Q. Q6. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?
A6. Key challenges include:
- Low yields in final steps: Optimize stoichiometry (e.g., 1.2 equivalents of 3-(trifluoromethyl)benzyl bromide) and employ flow chemistry for exothermic reactions .
- Purification difficulties: Use preparative HPLC with trifluoroacetic acid as a mobile-phase modifier to resolve closely eluting impurities .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
